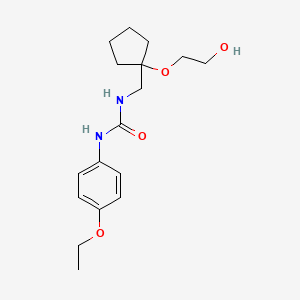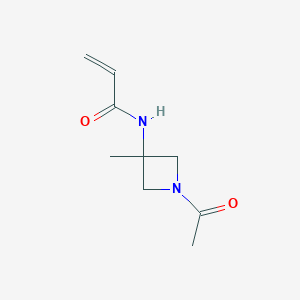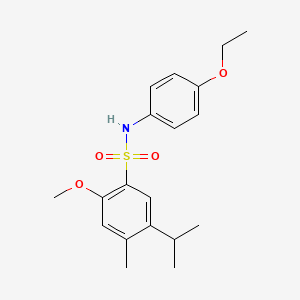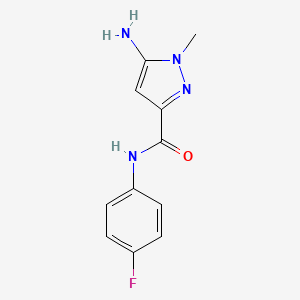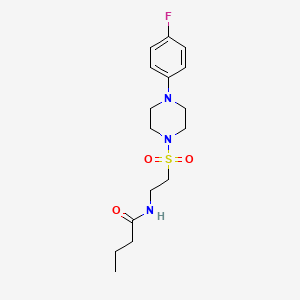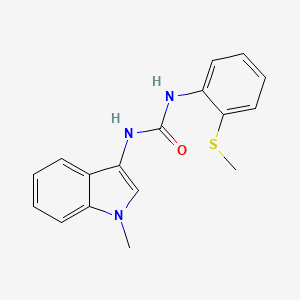
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with a methyl group at the 1-position and a urea group at the 3-position. The urea group is further substituted with a phenyl ring, which has a methylthio group at the 2-position.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the urea group, and the methylthio group on the phenyl ring. The indole ring is a nucleophile and can undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Molecular Rearrangement and Synthesis
- A study by Klásek, Lyčka, and Holčapek (2007) focused on the molecular rearrangement of indole and imidazolinone derivatives, relevant to the compound , demonstrating the pathway to new derivatives (Klásek, Lyčka, & Holčapek, 2007).
- Časar, Bevk, Svete, & Stanovnik (2005) reported the facile synthesis of polycyclic meridianin analogues with uracil structural units, starting from indol-3-yl-propenoates and ureas (Časar, Bevk, Svete, & Stanovnik, 2005).
Rheology and Morphology
- Lloyd and Steed (2011) explored the impact of different anions on the rheology and morphology of hydrogels formed by similar urea compounds (Lloyd & Steed, 2011).
Vibrational and Electronic Investigations
- Çatıkkaş, Aktan, & Yalçın (2016) conducted vibrational and electronic investigations on a similar indole derivative, focusing on its nonlinear optical (NLO) properties and molecular structure (Çatıkkaş, Aktan, & Yalçın, 2016).
Microwave-Assisted Synthesis
- Li & Chen (2008) developed a microwave-assisted method for synthesizing thiadiazol-2-yl urea derivatives, highlighting an efficient synthetic route for such compounds (Li & Chen, 2008).
Crystallographic Studies
- Jung, Lee, Choi, & Lee (2008) examined the crystallographic structure of a urea derivative, contributing to the understanding of its molecular arrangement (Jung, Lee, Choi, & Lee, 2008).
- Saharin, Mohd Ali, Robinson, & Mahmood (2008) focused on the crystal structure of a compound similar to the one , providing insights into its molecular conformation (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

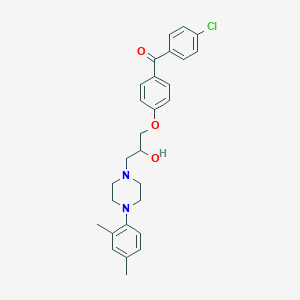
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
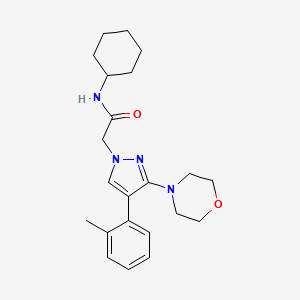

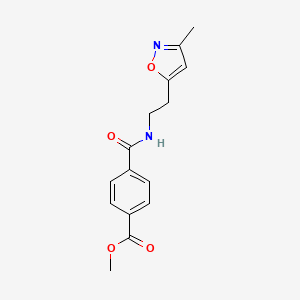
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
